![molecular formula C14H9BrN6 B1526917 6-((6-Brom-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)chinolin CAS No. 956907-14-5](/img/structure/B1526917.png)
6-((6-Brom-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)chinolin
Übersicht
Beschreibung
“6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline” is a chemical compound with a molecular weight of 199.01 . It is a solid substance with a white to yellow powder to crystal appearance . The IUPAC name of this compound is 6-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine .
Physical And Chemical Properties Analysis
The compound has a boiling point of 197.5±50.0 C at 760 mmHg and a melting point of 209 C . It is stored at a temperature of 4C and protected from light .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: c-Met-Inhibition
Diese Verbindung wurde in der medizinischen Chemie zur Inhibition des c-Met-Rezeptors eingesetzt, der an verschiedenen Krebsarten beteiligt ist. Der c-Met-Rezeptor ist ein Protein, das das Tumorwachstum und die Metastasierung fördern kann. Durch die Inhibition dieses Rezeptors könnte die Verbindung einen Weg zur Entwicklung neuer Krebsmedikamente eröffnen .
Neurologische Forschung: GABA-Modulation
In der neurologischen Forschung hat sich die Verbindung als potenzieller Modulator des GABA-Rezeptors (Gamma-Aminobuttersäure) erwiesen. Diese Anwendung ist bedeutsam, da GABA-Rezeptoren an der Regulierung der neuronalen Erregbarkeit im gesamten Nervensystem beteiligt sind und die Modulation dieser Rezeptoren ein Schlüssel zur Behandlung von Epilepsie und anderen neurologischen Erkrankungen sein kann .
Fluoreszierende Sonden für die biologische Bildgebung
Die einzigartige Struktur dieser Verbindung ermöglicht ihre Verwendung als fluoreszierende Sonde. Fluoreszierende Sonden sind wichtige Werkzeuge in der biologischen Bildgebung, da sie dazu beitragen, die Position, Bewegung und Interaktion von Biomolekülen in Echtzeit innerhalb von Zellen zu visualisieren .
Polymerchemie: Strukturelle Einheiten
Aufgrund ihrer robusten und vielseitigen Struktur kann diese Verbindung als strukturelle Einheit in der Polymerchemie dienen. Polymere, die solche heterozyklischen Verbindungen enthalten, können verbesserte Eigenschaften wie thermische Stabilität und elektrische Leitfähigkeit aufweisen, die in der Materialwissenschaft von Vorteil sind .
Synthese von Chinolinyl-Pyrazolen
Die Verbindung ist ein Schlüsselzwischenprodukt bei der Synthese von Chinolinyl-Pyrazolen, die aufgrund ihrer pharmakologischen Eigenschaften umfassend untersucht wurden. Diese synthetisierten Moleküle werden hinsichtlich ihrer Wirksamkeit mit typischen Medikamenten verglichen, was zu weniger toxischen und potenteren therapeutischen Wirkstoffen führen könnte .
Antioxidative und Antitumoraktivitäten
Pyrazolin-Derivate, einschließlich derer, die mit dieser Verbindung verwandt sind, wurden auf ihre antioxidativen und antitumoraktiven Eigenschaften untersucht. Diese Aktivitäten sind entscheidend für die Entwicklung neuer Behandlungen für Krankheiten, die durch oxidativen Stress und unkontrolliertes Zellwachstum verursacht werden .
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
Eigenschaften
IUPAC Name |
6-[(5-bromotriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN6/c15-12-7-17-13-14(18-12)21(20-19-13)8-9-3-4-11-10(6-9)2-1-5-16-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETMPFPCEQBDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


















Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1526834.png)

![1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B1526839.png)

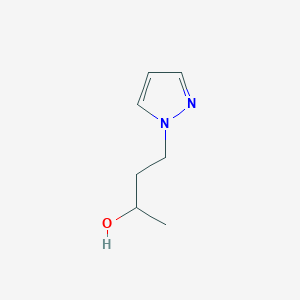
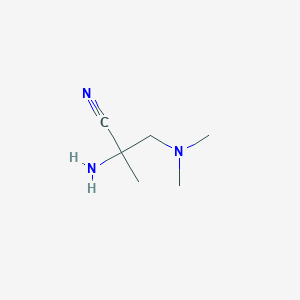
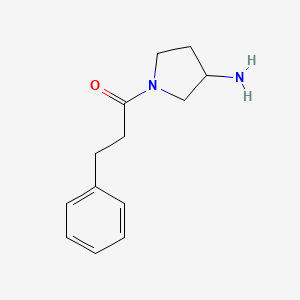

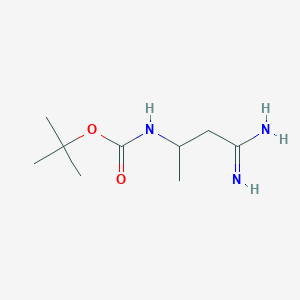
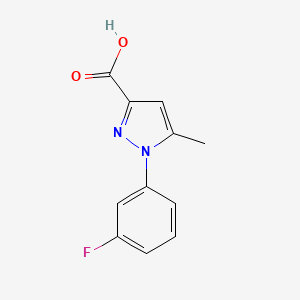
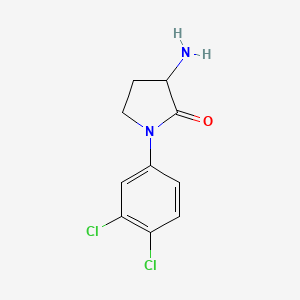

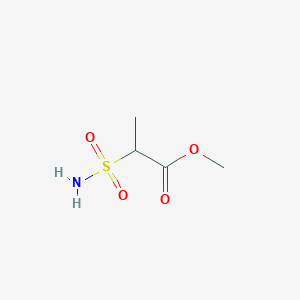
![3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol](/img/structure/B1526857.png)